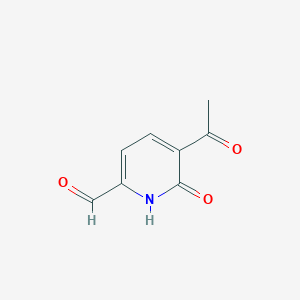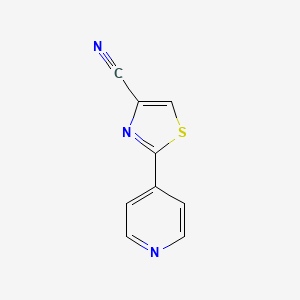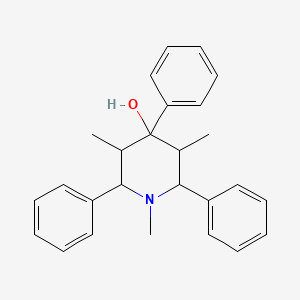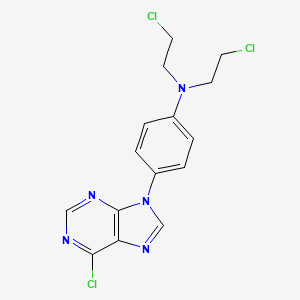
N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” is a synthetic organic compound that belongs to the class of purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Starting with a purine derivative, a nucleophilic substitution reaction can introduce the 6-chloro group.
Amine Alkylation: The aniline moiety can be alkylated with 2-chloroethyl groups using alkylating agents under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could potentially modify the purine ring or the chloroethyl groups.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” can be used as a building block for more complex molecules.
Biology
Biologically, it might be studied for its interactions with DNA and proteins, given the known activity of purine derivatives.
Medicine
In medicine, the compound could be investigated for its potential as an anticancer or antiviral agent, leveraging its ability to interfere with cellular processes.
Industry
Industrially, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action for “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” would likely involve:
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription.
Protein Binding: It might bind to specific proteins, inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)benzamide
- N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)phenylamine
Uniqueness
Compared to similar compounds, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” might offer unique properties such as enhanced stability or specific biological activity due to its particular structure.
Propiedades
Número CAS |
16208-04-1 |
|---|---|
Fórmula molecular |
C15H14Cl3N5 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline |
InChI |
InChI=1S/C15H14Cl3N5/c16-5-7-22(8-6-17)11-1-3-12(4-2-11)23-10-21-13-14(18)19-9-20-15(13)23/h1-4,9-10H,5-8H2 |
Clave InChI |
QRPGGRCHUPLCMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


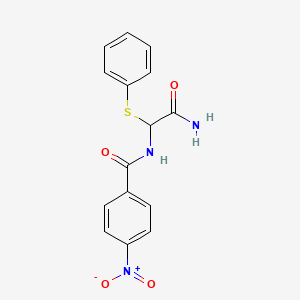


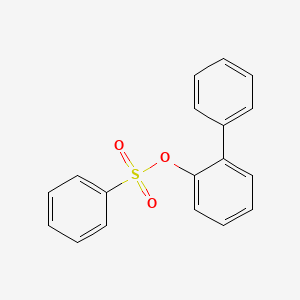


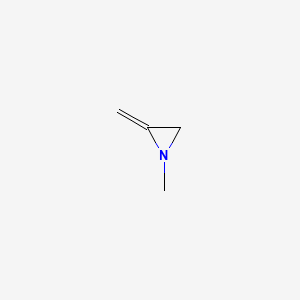
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)
![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
